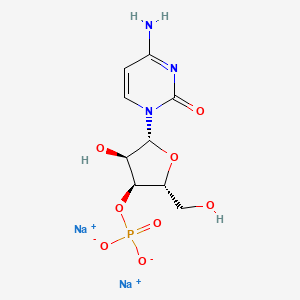
3'-Cytidylic acid, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Cytidylic acid, disodium salt is a nucleotide derivative that plays a crucial role in various biological processes. It is an ester of phosphoric acid with the nucleoside cytidine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase cytosine . This compound is commonly used in biochemical research and has applications in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Cytidylic acid, disodium salt typically involves the phosphorylation of cytidine. One common method is the reaction of cytidine with phosphoric acid in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
Industrial production of 3’-Cytidylic acid, disodium salt often involves the enzymatic phosphorylation of cytidine using specific kinases. This method is preferred due to its high specificity and yield. The product is then purified through crystallization or chromatography techniques to achieve the desired purity .
化学反应分析
Types of Reactions
3’-Cytidylic acid, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cytidine diphosphate (CDP) or cytidine triphosphate (CTP) under specific conditions.
Reduction: Reduction reactions can convert the compound back to cytidine.
Substitution: The phosphate group can be substituted with other functional groups to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Cytidine diphosphate (CDP), Cytidine triphosphate (CTP)
Reduction: Cytidine
Substitution: Various cytidine derivatives
科学研究应用
3’-Cytidylic acid, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleotides and nucleic acids.
Biology: Plays a role in the study of RNA synthesis and function.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and viral infections.
Industry: Used in the production of nucleotide-based pharmaceuticals and as a research reagent.
作用机制
The mechanism of action of 3’-Cytidylic acid, disodium salt involves its incorporation into RNA molecules during transcription. It serves as a substrate for RNA polymerase, which catalyzes the formation of phosphodiester bonds between nucleotides. This process is essential for the synthesis of RNA, which in turn plays a critical role in protein synthesis and gene expression .
相似化合物的比较
Similar Compounds
Cytidine-5’-monophosphate (CMP): Another nucleotide derivative with similar structure and function.
Uridine-5’-monophosphate (UMP): A nucleotide that differs by having uracil as the nucleobase instead of cytosine.
Adenosine-5’-monophosphate (AMP): A nucleotide with adenine as the nucleobase.
Uniqueness
3’-Cytidylic acid, disodium salt is unique due to its specific role in RNA synthesis and its potential therapeutic applications. Unlike other nucleotides, it is specifically involved in the formation of cytidine-containing RNA sequences, which are crucial for various biological processes .
属性
CAS 编号 |
81487-29-8 |
|---|---|
分子式 |
C9H14N3NaO8P |
分子量 |
346.19 g/mol |
IUPAC 名称 |
disodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C9H14N3O8P.Na/c10-5-1-2-12(9(15)11-5)8-6(14)7(4(3-13)19-8)20-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,8-;/m1./s1 |
InChI 键 |
BXFNBJRBIXFESR-IAIGYFSYSA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)([O-])[O-])O.[Na+].[Na+] |
手性 SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O.[Na] |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)O)O.[Na] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















